molecular formula C14H20N2O B4555711 N,N-dimethyl-4-(piperidin-1-yl)benzamide

N,N-dimethyl-4-(piperidin-1-yl)benzamide

Cat. No.: B4555711
M. Wt: 232.32 g/mol
InChI Key: OKZXHUXXJZFOOR-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(piperidin-1-yl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a core structural motif for developing bioactive molecules. This benzamide derivative features a piperidine substituent, a common pharmacophore in drug discovery. Compounds with this biaryl amide scaffold have demonstrated a wide range of biological activities in scientific studies, establishing the structural framework as a versatile platform for investigating new therapeutic agents . Researchers utilize this compound primarily as a key intermediate or building block in the synthesis and optimization of novel bioactive molecules. The structural class is represented in compounds investigated for antiviral applications, including activity against hepatitis C virus (HCV), where similar N-aryl benzamide analogs have shown potent inhibitory effects in cellular assays . Additionally, the biaryl amide pharmacophore is found in molecules targeting viral infections through novel mechanisms, such as host-based antiviral strategies involving human APOBEC3G (hA3G) stabilization, which may offer broader spectrum activity and higher barriers to resistance development . The compound serves as a critical template for structure-activity relationship (SAR) studies, allowing researchers to explore how modifications at various positions on the benzamide and piperidine rings influence biological activity, metabolic stability, and physicochemical properties. This research foundation provides valuable insights for developing targeted therapies across multiple disease areas. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N,N-dimethyl-4-piperidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-15(2)14(17)12-6-8-13(9-7-12)16-10-4-3-5-11-16/h6-9H,3-5,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZXHUXXJZFOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of N,n Dimethyl 4 Piperidin 1 Yl Benzamide Analogues

General Synthetic Strategies for Benzamide-Piperidine Scaffolds

The construction of benzamide-piperidine scaffolds generally involves a convergent synthesis approach where the benzamide (B126) and piperidine (B6355638) moieties are prepared separately and then coupled. Key to these syntheses are methods for forming the amide bond and constructing or functionalizing the piperidine ring. nih.govnih.gov

Amide Bond Formation Techniques in N,N-dimethyl-4-(piperidin-1-yl)benzamide Synthesis

The creation of the amide bond is a cornerstone of synthesizing this compound and its analogs. This transformation is typically achieved by coupling a carboxylic acid with an amine. luxembourg-bio.com

A common method involves the activation of a carboxylic acid, such as 4-(piperidin-1-yl)benzoic acid, which can then react with dimethylamine. luxembourg-bio.com Various coupling reagents can facilitate this reaction by converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com Some widely used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions. luxembourg-bio.com Other modern reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), which are known for their high yields and mild reaction conditions. nih.gov

Alternative "one-pot" methods are also being developed to streamline the synthesis process and improve its environmental footprint. nih.gov These newer techniques aim to avoid traditional coupling reagents by using alternative activation methods, such as the formation of intermediate thioesters. nih.gov

Here is an interactive table summarizing common amide bond formation techniques:

Reagent/MethodDescriptionAdvantages
DCC/HOBt Dicyclohexylcarbodiimide and 1-Hydroxybenzotriazole are classic coupling reagents that activate the carboxylic acid. luxembourg-bio.comWell-established, effective.
HATU A highly efficient uronium-based coupling reagent.High yields, fast reaction times, low epimerization. nih.gov
EDC A water-soluble carbodiimide (B86325) that facilitates amide bond formation.Byproducts are water-soluble, simplifying purification. nih.gov
Thioester-mediated A "green" chemistry approach where a thioester intermediate is formed, which then reacts with the amine. nih.govAvoids traditional coupling reagents, byproducts are easily removed. nih.gov

Piperidine Ring Construction and Functionalization Methods

The piperidine ring is a key structural feature, and its synthesis and functionalization are critical for generating diverse analogs. researchgate.netnih.gov The piperidine ring can be constructed through various cyclization reactions or by modifying a pre-existing ring. researchgate.netnih.gov

One major strategy for constructing the piperidine ring is the hydrogenation of substituted pyridines. researchgate.net This method allows for the introduction of substituents onto the aromatic pyridine (B92270) ring before it is reduced to the saturated piperidine. Another approach involves intramolecular cyclization reactions, such as the aza-Michael reaction, which can create substituted piperidines with good stereocontrol. nih.gov

Functionalization of a pre-existing piperidine ring is also a common strategy. researchgate.net This can involve reactions at the nitrogen atom or at one of the carbon atoms of the ring. For instance, N-alkylation or N-arylation can introduce various substituents on the nitrogen. Functionalization of the carbon skeleton can be more challenging but can be achieved through methods like lithiation followed by reaction with an electrophile.

A new class of piperidine derivatives, 4-piperidine-based thiosemicarbazones, were synthesized starting from the reaction of piperidine with 4-fluorobenzaldehyde (B137897) to yield 4-piperidinyl-benzaldehyde. nih.gov This intermediate then reacts with various thiosemicarbazides to produce a library of thiosemicarbazone derivatives. nih.gov

Coupling Reactions for Diverse Substituent Introduction (e.g., Suzuki Coupling)

To explore a wide range of chemical space and establish detailed structure-activity relationships, various substituents are often introduced onto the benzamide or piperidine rings. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for this purpose. nih.govresearchgate.net

The Suzuki coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules. For example, a bromo-substituted benzamide-piperidine scaffold can be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents. researchgate.net This has been successfully applied to the synthesis of biaryl derivatives of benzamides. researchgate.net

Design Principles for Novel this compound Derivatives

The design of new analogs of this compound is guided by principles of medicinal chemistry aimed at improving properties such as potency, selectivity, and metabolic stability. researchgate.netnih.gov

Bioisosteric Replacements in Benzamide-Piperidine Frameworks

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. nih.govnih.gov In the context of benzamide-piperidine scaffolds, bioisosteric replacements can be applied to the amide bond, the benzene (B151609) ring, or the piperidine ring. researchgate.netmdpi.com

For the amide bond, replacements can include groups like thioamides, ureas, or various five-membered heterocycles such as oxadiazoles (B1248032) or triazoles. nih.govmdpi.com These changes can alter the hydrogen bonding capacity, conformational preferences, and metabolic stability of the molecule. mdpi.com For example, replacing the carbonyl oxygen of an amide with sulfur to form a thioamide increases lipophilicity and alters the hydrogen bonding properties. mdpi.com

The piperidine ring itself can be replaced with other cyclic amines or bicyclic systems to explore different spatial arrangements and physicochemical properties. researchgate.net For instance, 1-azaspiro[3.3]heptane has been investigated as a bioisostere for piperidine, showing differences in lipophilicity and basicity. researchgate.netenamine.net

The following table presents a comparison of piperidine and some of its bioisosteres:

ScaffoldclogPlogDpKa
Piperidine derivative (57) 3.71.611.1
2-Azaspiro[3.3]heptane derivative (58) 3.41.210.3
1-Azaspiro[3.3]heptane derivative (59) 3.41.011.0

Data adapted from a study comparing model amides. researchgate.net

Scaffold Modifications and Linker Design Strategies

Modifying the core scaffold and the linker connecting the different parts of the molecule are key strategies for optimizing the properties of benzamide-piperidine derivatives. researchgate.netnih.gov Scaffold modifications can involve changing the substitution pattern on the aromatic ring or altering the structure of the piperidine ring. researchgate.net

Linker design is crucial for positioning key functional groups in the correct orientation for interaction with a biological target. The length, rigidity, and chemical nature of the linker can be systematically varied. For instance, in the design of PROTACs (Proteolysis Targeting Chimeras) based on benzamide-type ligands, linkers of varying lengths and compositions, including aliphatic chains and PEGylated derivatives, have been explored. nih.gov The linker can also be designed to be rigid, using structures like alkynes or aromatic rings, to restrict the conformational flexibility of the molecule. nih.gov In some cases, replacing a simple linker with a more complex one, such as a malonamide (B141969) linker, has been shown to significantly increase the potency and selectivity of inhibitors. nih.gov

Asymmetric Synthesis Approaches for Chiral this compound Analogues

The synthesis of specific, single-enantiomer chiral analogues of this compound is a nuanced area of organic chemistry that leverages established principles of asymmetric synthesis. While direct asymmetric routes to this specific compound are not extensively documented in broad literature, the synthesis of chiral piperidine-containing structures and chiral amides is well-established. nih.govrsc.org These strategies can be extrapolated to design pathways for enantiomerically pure analogues, which are crucial for applications where stereochemistry dictates biological activity. ajchem-a.comnih.gov

Key asymmetric approaches applicable to the synthesis of chiral analogues, particularly where chirality is introduced on the piperidine ring, include:

Catalytic Enantioselective Methods: This is a prominent strategy for installing chirality. It involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of a reaction. mdpi.comlookchem.com For instance, the enantioselective hydrogenation of a suitably substituted pyridine or tetrahydropyridine (B1245486) precursor using a chiral rhodium or iridium catalyst could yield a chiral piperidine ring. mdpi.com Similarly, palladium-catalyzed reactions, such as the aza-Heck cyclization, can be rendered enantioselective through the use of chiral P-O ligands to form the piperidine ring with high stereocontrol. mdpi.com

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or terpenes, to construct the chiral piperidine framework. Phenylglycinol-derived oxazolopiperidone lactams, for example, serve as versatile chiral building blocks. researchgate.net These lactams can be manipulated in a regio- and stereocontrolled manner to introduce various substituents, ultimately leading to enantiopure polysubstituted piperidines that can be further derivatized. researchgate.net

Substrate-Controlled Diastereoselective Reactions: In this method, a chiral auxiliary is attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For piperidine synthesis, this could involve a diastereoselective addition to a chiral iminium ion intermediate, followed by cyclization.

Enzymatic Resolutions: Biocatalysis can be employed to resolve a racemic mixture of a piperidine-containing intermediate. Enzymes like lipases can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

A practical synthesis for a complex, potent aminopiperidine-fused inhibitor highlights a modern approach where a chiral nitro diester, accessed via a highly enantioselective Michael addition, is used in a three-component cascade coupling to assemble the piperidinone skeleton. nih.gov This is followed by a base-catalyzed epimerization to obtain the desired trans isomer, which is isolated through crystallization. nih.gov Such multi-step, controlled syntheses are indicative of the precision required for producing complex chiral piperidine-containing molecules. nih.gov

General Purification and Characterization Methodologies in Academic Synthesis

The isolation and structural elucidation of this compound and its analogues rely on a standard suite of laboratory techniques. The tertiary amine nature of the piperidine nitrogen and the amide functionality dictate the optimal methods for purification and characterization.

Purification Methodologies

The basicity of the piperidine nitrogen can complicate purification by standard silica (B1680970) gel chromatography. biotage.com Several methods are employed to achieve high purity:

Column Chromatography: This is the most common purification technique. mdpi.com

Modified Silica Gel Chromatography: To prevent peak tailing and sample loss on acidic silica gel, the mobile phase is often modified with a small amount of a basic additive, such as triethylamine. biotage.com

Amine-Functionalized or Basic Adsorbents: Using amine-functionalized silica (KP-NH) or a basic adsorbent like alumina (B75360) can effectively purify tertiary amines without the need for mobile phase modifiers. biotage.comresearchgate.net The choice of eluent is typically a gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane. mdpi.com

Acid-Base Extraction: This classic technique exploits the basicity of the piperidine nitrogen. The crude product, dissolved in an organic solvent, is washed with a dilute aqueous acid (e.g., HCl). rochester.edu The tertiary amine is protonated and partitions into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free amine, which is subsequently extracted back into an organic solvent. A modern variation uses trichloroacetic acid (TCA) to precipitate the amine as a salt, which can be isolated by filtration and then gently heated to liberate the pure amine, CO₂, and chloroform. nih.gov

Recrystallization: If the synthesized compound is a solid with suitable solubility properties, recrystallization from an appropriate solvent system is an excellent method for achieving high purity.

Characterization Methodologies

Once purified, the identity and structure of the compound are confirmed using a combination of spectroscopic methods. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for structural elucidation.

¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum for this compound would show characteristic signals for the aromatic protons, the N,N-dimethyl protons, and the protons on the piperidine ring. chemicalbook.com

¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the benzamide group has a distinct chemical shift in the downfield region (typically ~170 ppm). rsc.orgrsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring its mass-to-charge ratio (m/z), confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, further validating the elemental composition. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For this compound, the most prominent feature would be a strong absorption band corresponding to the C=O (carbonyl) stretch of the tertiary amide, typically found in the range of 1630-1680 cm⁻¹. researchgate.net

The table below summarizes typical NMR data for the core N,N-dimethylbenzamide moiety based on related structures found in the literature.

Interactive Table: Representative NMR Data for N,N-Dimethylbenzamide Derivatives

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Reference
¹³CAmide Carbonyl (C=O)169 - 172 rsc.orgrsc.org
¹³CN-Methyls (-N(CH₃)₂)35 - 40 rsc.orgrsc.org
¹HN-Methyls (-N(CH₃)₂)2.9 - 3.2 (two singlets) chemicalbook.comrsc.org
¹³CAromatic Carbons125 - 140 rsc.orgrsc.org
¹HAromatic Protons7.3 - 7.8 rsc.orgrsc.org

Preclinical Biological Activity and Pharmacological Evaluation of N,n Dimethyl 4 Piperidin 1 Yl Benzamide Derivatives

In Vitro Cellular Assays and Models

The in vitro evaluation of N,N-dimethyl-4-(piperidin-1-yl)benzamide derivatives has spanned a range of cellular assays, revealing their potential to interact with various biological targets and pathways. These studies have been instrumental in elucidating the mechanisms of action and identifying potential therapeutic applications for this class of compounds.

Receptor Binding and Functional Assays (e.g., GTPγS assay)

Research into the receptor binding profiles of this compound analogues has primarily focused on their interaction with opioid receptors. Notably, derivatives of this chemical class have been identified as potent and selective agonists for the delta-opioid receptor.

One prominent analogue, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide , was found to bind with high affinity to the delta-opioid receptor, exhibiting an IC50 of 0.87 nM. This compound demonstrated significant selectivity over mu- and kappa-opioid receptors. acs.org Functional assays confirmed that these analogues act as full agonists at the delta-opioid receptor. acs.org

Further studies on related benzamide (B126) derivatives have employed the [35S]GTPγS binding assay to assess their functional activity at G-protein coupled receptors (GPCRs), such as the μ- and κ-opioid receptors. This assay measures the agonist-induced binding of [35S]GTPγS to G-proteins, providing a quantitative measure of receptor activation. While specific GTPγS data for this compound at the delta-opioid receptor is not extensively detailed in the reviewed literature, the use of this assay for related benzamides underscores its importance in characterizing the functional agonism of these compounds at opioid receptors.

The table below summarizes the receptor binding affinity of a key analogue.

CompoundReceptorBinding Affinity (IC50)Selectivity (μ/δ)Selectivity (κ/δ)
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamideDelta-opioid0.87 nM43708590

Data sourced from a study on delta-opioid receptor agonists. acs.org

Enzyme Inhibition Profiling (e.g., Acetylcholinesterase, β-secretase, Carbonic Anhydrase, FtsZ)

Derivatives of the this compound scaffold have been investigated for their inhibitory activity against a variety of enzymes implicated in different diseases.

Acetylcholinesterase (AChE): In the context of Alzheimer's disease research, novel N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been synthesized and evaluated as AChE inhibitors. One such derivative, substituted with a fluorine atom at the ortho position, demonstrated potent AChE inhibitory activity with an IC50 value of 13 nM, which was more potent than the reference drug donepezil (B133215) in the same study. mdpi.com

β-secretase (BACE1): Benzamide derivatives have also been explored as potential inhibitors of BACE1, another key enzyme in the pathogenesis of Alzheimer's disease. While specific data for this compound derivatives is limited, related N4-substituted piperazine (B1678402) naphthamide derivatives have shown inhibitory activity against human BACE1, with some compounds exhibiting inhibition in the range of 26.71% to 61.42% at a concentration of 50 μM. nih.gov

Carbonic Anhydrase (CA): A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as inhibitors of human carbonic anhydrases. These compounds, which share a piperidine (B6355638) core, showed inhibitory activity in the nanomolar range against several CA isoforms, including the tumor-associated hCA IX and XII. Certain derivatives displayed sub-nanomolar inhibition constants (Ki) against hCA IX. ebi.ac.uk

FtsZ: The bacterial cell division protein FtsZ has been identified as a target for novel antibacterial agents. Benzamide derivatives have been shown to inhibit FtsZ, leading to a blockage of bacterial cell division. These compounds have demonstrated inhibitory activity against FtsZ from both Gram-positive and Gram-negative bacteria. acs.org

The following table provides a summary of the enzyme inhibition data for related benzamide and piperidine derivatives.

Compound ClassTarget EnzymeKey Findings
N-(2-(piperidine-1-yl)ethyl)benzamide derivativesAcetylcholinesteraseIC50 of 13 nM for a fluoro-substituted derivative. mdpi.com
N4-substituted piperazine naphthamide derivativesβ-secretase (BACE1)Inhibition of 26.71% to 61.42% at 50 μM. nih.gov
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamidesCarbonic Anhydrase IXSub-nanomolar Ki values for some derivatives. ebi.ac.uk
Benzamide derivativesFtsZInhibition of FtsZ from both Gram-positive and Gram-negative bacteria. acs.org

Cell-Based Phenotypic Screening (e.g., cell growth inhibition, apoptosis induction)

Cell-based phenotypic screening of N-(piperidin-4-yl)benzamide derivatives has revealed significant anti-proliferative and pro-apoptotic effects, particularly in cancer cell lines.

In studies utilizing the human hepatocarcinoma cell line HepG2, a series of novel N-(piperidin-4-yl)benzamide derivatives were evaluated for their antitumor activity. One compound demonstrated potent biological activity with an IC50 value of 0.25 μM for cell growth inhibition. acs.org Further investigation into the mechanism of action revealed that this compound induced cell cycle arrest at the G2/M phase and promoted apoptosis. acs.orgnih.gov

The induction of apoptosis was further characterized by the upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.gov Additionally, an increase in the expression of cleaved caspase-3, a key executioner of apoptosis, was observed. ebi.ac.uk The pro-apoptotic effects of these compounds are linked to the activation of the p53/p21-dependent pathway. acs.org

The table below summarizes the in vitro anticancer activity of a representative N-(piperidin-4-yl)benzamide derivative.

CompoundCell LineActivityIC50Mechanism of Action
N-(1-(2,6-difluorobenzyl)-piperidin-4-yl)-4-phenoxybenzamideHepG2Cell Growth Inhibition0.25 μMInduction of apoptosis via p53/p21 pathway, cell cycle arrest. acs.orgnih.gov

In Vivo Preclinical Models and Efficacy Studies of this compound Analogues

The in vivo evaluation of this compound analogues has been more limited compared to in vitro studies, with the most significant findings in the area of pain management.

Efficacy Evaluation in Disease-Specific Animal Models (e.g., neurodegenerative, pain, infectious disease, oncology models)

Pain Models: Several studies have investigated the anti-nociceptive effects of this compound analogues in rodent models of pain. As potent delta-opioid receptor agonists, these compounds have demonstrated efficacy in alleviating pain. For instance, an analogue of N,N-diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino]benzamide showed in vivo anti-nociceptive activity in two different rodent models, highlighting the potential of this class of compounds as novel analgesics. nih.gov Similarly, derivatives of 4-(4'-bromophenyl)-4-piperidinol exhibited significant analgesic effects in mice. nih.gov

The table below summarizes the available in vivo efficacy data.

Compound ClassDisease ModelAnimal ModelKey Findings
N,N-diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino]benzamide analoguePainRodentDemonstrated anti-nociceptive activity. nih.gov
4-(4'-bromophenyl)-4-piperidinol derivativesPainMiceExhibited significant analgesic effects. nih.gov

Pharmacodynamic Endpoints in Preclinical Settings

The pharmacodynamic endpoints for this compound analogues in preclinical studies are closely linked to their mechanism of action. For the delta-opioid receptor agonists, the primary pharmacodynamic endpoint measured in vivo is the anti-nociceptive effect, which serves as a direct readout of target engagement and functional consequence. nih.gov

While these compounds have shown promise in preclinical pain models, it is important to note that some delta-opioid receptor agonists that have advanced to clinical trials have not met their primary endpoint of pain reduction. nih.gov This highlights the challenge of translating preclinical pharmacodynamic findings to clinical efficacy in humans. For other potential applications, such as oncology and neurodegenerative diseases, specific in vivo pharmacodynamic markers for this class of compounds have not been extensively reported.

Specific Target Class Modulation by this compound Derivatives

The this compound scaffold and its derivatives have been the subject of extensive pharmacological investigation, revealing a diverse range of biological activities. These compounds have been shown to interact with several key physiological targets, including opioid receptors, neurotransmitter systems, enzymes, and cellular pathways involved in hypoxia and infection. This section details the preclinical findings related to the modulation of these specific target classes.

Derivatives of the piperidinylbenzamide class have emerged as highly potent and selective agonists for the delta-opioid receptor (δ-OR), a target of interest for pain relief with a potentially better side-effect profile than traditional mu-opioid receptor (µ-OR) agonists.

A novel class of δ-OR agonists, exemplified by N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide , was developed by replacing the piperazine ring of the known δ-OR agonist SNC-80 with a piperidine ring. nih.govnih.gov These compounds were found to be full agonists with high affinity and exceptional selectivity for the δ-OR. nih.govnih.govebi.ac.uk The lead compound in this series demonstrated an IC₅₀ of 0.87 nM for the delta receptor, with selectivity ratios of 4,370 over the mu receptor and 8,590 over the kappa receptor (κ-OR). nih.govebi.ac.uk Further structure-activity relationship (SAR) studies on 4-piperidin-4-ylidenemethyl-benzamide derivatives focused on balancing potency, subtype selectivity, and metabolic properties, leading to the identification of clinical candidates. nih.gov

Another series, the N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives, was investigated to establish the importance of a phenol (B47542) group and substitution on the piperidine nitrogen for δ-OR agonist activity. google.com This work led to compounds with improved agonist potency and selectivity compared to the standard agonist SNC-80, demonstrating the potential of these derivatives as a novel class of analgesics. google.com

Opioid Receptor Activity of Piperidinylbenzamide Derivatives

Derivative ClassCompound ExampleTarget ReceptorActivity (IC₅₀)Selectivity (μ/δ)Selectivity (κ/δ)Source
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide AnalogLead Compound (6a)Delta (δ)0.87 nM43708590 nih.gov, ebi.ac.uk
Phenolic diaryl amino piperidineAnalog 8eDelta (δ)Potent AgonistHighHigh google.com

The versatility of the piperidinylbenzamide scaffold extends to the modulation of various neurotransmitter systems, which are critical in the central nervous system.

Dopamine (B1211576) Receptors: Certain N-phenyl piperazine analogs of benzamide have been identified as high-affinity ligands for dopamine receptors. Specifically, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10) shows high affinity and moderate selectivity for the dopamine D3 receptor over the D2 receptor. nih.govnih.gov This selectivity makes it a valuable tool for studying the distinct roles of these dopamine receptor subtypes in various neurological and psychiatric conditions like schizophrenia and Parkinson's disease. nih.govnih.gov

Serotonin (B10506) Receptors: Research has also explored piperidinylbenzamide derivatives as ligands for serotonin (5-HT) receptors. Some compounds in this class have been investigated as 5-HT1A receptor agonists. Furthermore, patent literature describes 1-carbonylamino-3-piperidinaminobenzenes as agonists of the 5-HT1F receptor, a target implicated in the treatment of migraine. google.com

Histamine (B1213489) and Muscarinic M4 Receptors: Based on the reviewed scientific literature, there is a lack of significant findings regarding the direct modulation of histamine or muscarinic M4 receptors by derivatives of this compound.

Neurotransmitter Receptor Activity of Piperidinylbenzamide Derivatives

Derivative ClassCompound ExampleTarget ReceptorKey FindingSource
N-phenyl piperazine benzamide analogWC-10Dopamine D3High affinity and moderate selectivity vs. D2 receptor. nih.gov, nih.gov
1-carbonylamino-3-piperidinaminobenzenesNot specifiedSerotonin 5-HT1FIdentified as agonists for this receptor subtype. google.com

The ability of piperidinylbenzamide derivatives to inhibit key enzymes has been explored, particularly in the context of neurodegenerative diseases.

Acetylcholinesterase (AChE) Inhibition: A series of novel N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized and evaluated for their potential as anti-Alzheimer's agents. One compound from this series, featuring a fluorine atom at the ortho position, demonstrated potent inhibition of AChE with an IC₅₀ value of 13 ± 2.1 nM, which was significantly more potent than the reference drug donepezil (IC₅₀ = 0.6 ± 0.05 µM). Molecular docking studies suggested that the carbonyl group of the benzamide moiety forms a key hydrogen bond within the active site of the enzyme.

Other Enzymes: Other research has shown that piperidine derivatives can act as dual inhibitors of tyrosinase and pancreatic lipase. However, based on the literature reviewed, specific data on the inhibition of carbonic anhydrase by this compound derivatives is not available.

Enzyme Inhibition by Piperidinylbenzamide Derivatives

Derivative ClassCompound ExampleTarget EnzymeActivity (IC₅₀)Source
N-(2-(piperidine-1-yl)ethyl)benzamideCompound 5d (ortho-fluoro substituted)Acetylcholinesterase (AChE)13 ± 2.1 nM

The hypoxia-inducible factor (HIF) pathway is a critical regulator of cellular response to low oxygen levels and is a key target in cancer therapy. A series of N-(piperidin-4-yl)benzamide derivatives were designed and found to act as activators of the HIF-1 pathway. Two compounds in particular, 10b and 10j , showed significant inhibitory bioactivity in HepG2 cancer cells with IC₅₀ values of 0.12 and 0.13 μM, respectively. These compounds were shown to induce the expression of the HIF-1α protein and its downstream target gene p21, ultimately promoting apoptosis in tumor cells. Another study identified a derivative, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide , as being highly effective against the HepG2 hepatocarcinoma cell line with an IC₅₀ of 0.25 μM, acting through a p53/p21-dependent pathway to arrest the cell cycle. nih.govgoogle.com

HIF-1 Pathway Modulation by N-(piperidin-4-yl)benzamide Derivatives

CompoundCell LineActivity (IC₅₀)Mechanism of ActionSource
Compound 10bHepG20.12 µMInduces HIF-1α protein expression, promotes apoptosis.
Compound 10jHepG20.13 µMInduces HIF-1α protein expression, promotes apoptosis.
N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamideHepG20.25 µMInduces cell cycle arrest via p53/p21-dependent pathway. nih.gov, google.com

The structural framework of piperidinylbenzamide has been utilized to develop agents with a broad spectrum of anti-infective properties.

Antibacterial and Antiplasmodial Activity: A series of 4′-(piperazin-1-yl)benzanilides , structurally related to the core benzamide scaffold, were prepared and shown to exhibit broad-spectrum activity. These compounds were effective not only against Plasmodium falciparum, the parasite causing malaria, but also against various Gram-positive and Gram-negative bacteria.

Antiviral Activity: Derivatives have been developed as inhibitors of viral replication. One study focused on the synthesis of N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide hybrids, which incorporated features of known dengue virus (DENV) inhibitors. Two compounds from this work showed significant anti-DENV serotype 2 activity with IC₅₀ values of 22.2 µM and 42.8 µM. Additionally, novel piperidin-4-yl-aminopyrimidines were discovered to be potent HIV-1 non-nucleoside reverse transcriptase inhibitors, with broad activity against wild-type and drug-resistant viral strains. nih.gov

FtsZ Protein Inhibition: The reviewed literature did not yield specific studies detailing the inhibition of the bacterial FtsZ protein by this compound derivatives.

Anti-Infective Activity of Piperidinylbenzamide Derivatives

Derivative ClassCompound ExampleTarget Organism/VirusMechanism/ActivitySource
4′-(piperazin-1-yl)benzanilidesDiarylthioether derivativeP. falciparum, BacteriaBroad-spectrum antibacterial and antiplasmodial activity.
N-(adamantan-1-yl)-sulfamoylbenzamideCompound 3Dengue Virus (DENV-2)IC₅₀ = 22.2 µM
Piperidin-4-yl-aminopyrimidinesN-benzyl compound 5kHIV-1Reverse Transcriptase Inhibitor, potent against resistant mutants. nih.gov

Mechanism of Action and Molecular Interactions of N,n Dimethyl 4 Piperidin 1 Yl Benzamide Derivatives

Identification of Molecular Targets for N,N-dimethyl-4-(piperidin-1-yl)benzamide Analogues

Analogues and derivatives of the this compound scaffold have been found to interact with a diverse range of molecular targets, primarily receptors and enzymes, which are crucial in various physiological and disease processes.

Key molecular targets identified for this class of compounds include:

Dopamine (B1211576) Receptors: Specifically the D2 and D3 subtypes, which are implicated in neurological and psychiatric disorders. nih.gov

Opioid Receptors: The delta (δ)-opioid receptor, a target for analgesics. ebi.ac.uknih.gov

Enzymes: A variety of enzymes have been identified as targets, including:

Inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in guanine (B1146940) nucleotide biosynthesis. nih.gov

Rho-associated kinase 1 (ROCK1), involved in cardiovascular function. nih.gov

Acetylcholinesterase (AChE), a target in Alzheimer's disease therapy. nih.gov

Histone Deacetylases (HDACs), specifically HDAC2 and HDAC8, which are targets in cancer therapy. researchgate.net

Tyrosinase and Pancreatic Lipase, enzymes targeted for hyperpigmentation and obesity, respectively. researchgate.net

Hypoxia-Inducible Factor 1α (HIF-1α): Some derivatives act as activators of the HIF-1 pathway, which is involved in cellular responses to low oxygen and has implications in cancer biology. nih.gov

The interaction of this compound analogues with receptors can result in either agonism (activation) or antagonism (inhibition).

A notable example is the derivative N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (Compound 6a) , which has been identified as a potent and highly selective full agonist for the delta (δ)-opioid receptor. ebi.ac.uknih.gov It binds with high affinity and demonstrates significant selectivity over mu (μ) and kappa (κ) opioid receptors. nih.gov

Another analogue, 4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10) , displays high affinity for dopamine D3 receptors with moderate selectivity over D2 receptors. nih.gov Autoradiography studies using this compound have helped in the quantitative analysis of D2 and D3 receptor densities in the brain. nih.gov

Compound AnalogueReceptor TargetMechanismBinding Affinity (IC50/Kd)Selectivity
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide (6a)δ-Opioid ReceptorFull AgonistIC50 = 0.87 nMμ/δ = 4370; κ/δ = 8590 nih.gov
4-(dimethylamino)-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)benzamide (WC-10)Dopamine D3 ReceptorHigh-affinity ligandKd values agree with cloned human and rat receptors nih.govModerate selectivity over D2 receptors nih.gov

Derivatives of this chemical class have been developed as potent inhibitors of various enzymes, demonstrating different mechanisms of inhibition.

Benzamide (B126) Riboside (BR): This oncolytic agent acts by inhibiting inosine 5'-monophosphate dehydrogenase (IMPDH), which is critical for the synthesis of guanylates. nih.gov

Piperidine-based Thiosemicarbazones: A series of these derivatives showed potent inhibition against dihydrofolate reductase (DHFR). researchgate.net

N-(piperidin-4-yl)benzamide Derivatives: Certain compounds in this series have been identified as dual inhibitors of tyrosinase and pancreatic lipase. Kinetic analysis revealed a competitive inhibition mechanism for the lead compound. researchgate.net

N-ethyl-4-(pyridin-4-yl)benzamide Derivatives: These compounds have been studied as inhibitors of Rho-associated kinase-1 (ROCK1), a promising therapy for cardiovascular disease. nih.gov

N-Substituted Benzamide Derivatives: Based on the structure of the cancer drug Entinostat (MS-275), these analogues were developed as inhibitors of histone deacetylases (HDACs). researchgate.net

Compound Series/AnalogueEnzyme TargetInhibition TypePotency (IC50)Reference
N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide (Compound 47)Associated with antitumor activityInhibits Cyclin B1, p-Rb0.25 μM (on HepG2 cells) researchgate.net
Piperidine (B6355638) DerivativesTyrosinase & Pancreatic LipaseCompetitiveLow micromolar researchgate.net
Benzamide Riboside (BR)IMPDHInhibitorEffective at 10-20 μM nih.gov
Compounds 10b and 10jAssociated with antitumor activityInhibitory0.12 μM and 0.13 μM (on HepG2 cells) nih.gov

Cellular and Subcellular Mechanisms Induced by this compound Analogues

The interaction of these compounds at the molecular level initiates a variety of cellular and subcellular responses, often culminating in significant changes to cell fate, such as proliferation, cell cycle arrest, or apoptosis.

Several key signaling pathways are modulated by benzamide derivatives:

p53/p21-Dependent Pathway: The antitumor activity of certain N-(piperidine-4-yl)benzamide derivatives, such as compound 47, is mediated through the induction of cell cycle arrest via a p53/p21-dependent pathway. researchgate.netnih.gov This compound was shown to enhance the expression of p53, p21, Rb, and phospho-AMPK while inhibiting cyclin B1. researchgate.netnih.gov

HIF-1α Pathway: Other diaryl ether derivatives of N-(piperidin-4-yl)benzamide (compounds 10b and 10j) were found to induce the expression of HIF-1α protein. nih.gov This activation led to the upregulation of the downstream target gene p21. nih.gov

c-Myc/Cdc25A Pathway: The compound benzamide riboside (BR) induces apoptosis associated with sustained c-Myc expression and a concurrent down-regulation of cdc25A mRNA and protein, leading to the inhibition of Cdk2 activity. nih.gov

The modulation of the aforementioned signaling pathways directly impacts fundamental cellular processes.

Cell Cycle Arrest: Multiple derivatives have been shown to halt the cell cycle. For instance, compound 47 induces cell cycle arrest in hepatocarcinoma cells. researchgate.netnih.gov Similarly, certain N-(substituted coumarin-3-yl) benzamides cause cell cycle arrest at the G1/S phase. distantreader.org The downregulation of proteins like cdc25C and cyclin B1 is a common mechanism underlying this effect. nih.govresearchgate.net

Apoptosis: The induction of programmed cell death, or apoptosis, is a frequent outcome. This is often confirmed by observing DNA fragmentation and the upregulation of executioner proteins like cleaved caspase-3. nih.govnih.gov Benzamide riboside was shown to induce apoptosis in ovarian carcinoma cells, and compounds 10b and 10j promoted apoptosis in tumor cells by upregulating cleaved caspase-3 expression. nih.govnih.gov

Compound AnalogueModulated PathwayCellular EffectReference
Compound 47p53/p21-dependent pathway, AMPKCell Cycle Arrest researchgate.netnih.gov
Compounds 10b and 10jHIF-1α pathway, p21Apoptosis (via cleaved caspase-3) nih.gov
Benzamide Riboside (BR)c-Myc/Cdc25A/Cdk2Apoptosis (DNA fragmentation) nih.gov
N-(substituted coumarin-3-yl) benzamidesTubulin polymerization inhibitionCell Cycle Arrest (G1/S), Apoptosis distantreader.org

Proposed Binding Mode Analysis (Inferred from SAR and Computational Modeling)

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, combined with structure-activity relationship (SAR) studies, provides critical insights into how these ligands bind to their molecular targets.

ROCK1 Inhibitors: For N-ethyl-4-(pyridin-4-yl)benzamide-based ROCK1 inhibitors, docking and MD studies have elucidated key interactions. The cocrystallized ligand, Compound C08, was shown to be stabilized by hydrogen bonds with residues M156 in the hinge loop and the catalytic lysine (B10760008) K105 in the active site. nih.gov 3D-QSAR studies further helped in understanding how different chemical substitutions on the benzamide scaffold affect binding affinity. nih.gov

HDAC Inhibitors: Molecular docking simulations of N-substituted benzamide derivatives with histone deacetylases HDAC2 and HDAC8 revealed that the compounds engage in hydrogen bonding, van der Waals forces, and hydrophobic interactions within the enzyme's active site. researchgate.net

AChE Inhibitors: In the design of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as acetylcholinesterase inhibitors, the benzamide group was intended to mimic the aromatic character of the indanone ring of the known drug donepezil (B133215). nih.gov The piperidine ring is proposed to interact with the catalytic active site (CAS) of the enzyme. nih.gov

Tyrosinase and Lipase Inhibitors: For dual inhibitors of tyrosinase and pancreatic lipase, docking and MD simulations confirmed stable binding of the piperidine derivatives within the active sites of both enzymes, supporting the experimental kinetic data. researchgate.net

These computational analyses are crucial for rational drug design, allowing for the optimization of lead compounds to enhance potency and selectivity.

Structure Activity Relationship Sar Studies of N,n Dimethyl 4 Piperidin 1 Yl Benzamide Analogues

Impact of Benzamide (B126) Ring Substitutions on Activity

The benzamide ring serves as a critical anchor for molecular interactions, and its substitution pattern significantly modulates the pharmacological profile of the analogues.

The electronic properties of substituents on the benzamide ring play a pivotal role in the activity of these compounds. Research into the halogenation of tertiary benzamides has shown that substrates with electron-donating groups at the para-position generally yield better results in synthetic transformations than those with electron-withdrawing groups. rsc.org This suggests that the electronic nature of the benzamide ring influences its reactivity and potentially its binding affinity. For instance, in the development of histone deacetylase inhibitors based on a benzamide scaffold, it was found that a chlorine atom or a nitro-group on the phenyl ring significantly diminishes the anti-proliferative activity of the compounds. nih.gov These findings highlight that both the electronic pull and the size (steric bulk) of the substituents are determining factors for biological efficacy.

In a series of potent Kv1.3 ion channel blockers, various substitutions on the terminal benzamide ring were explored. nih.gov The SAR data indicated that the nature and position of these substituents are critical for achieving high potency. Similarly, studies on benzamides as FtsZ inhibitors showed that modifications on the benzamide moiety are a key aspect of developing antimicrobial activity. nih.gov

The introduction of hydroxyl (-OH) groups also significantly affects activity, often by providing additional hydrogen bonding opportunities. The development of synthetic methods to introduce phenolic hydroxyl groups onto a benzamide-related scaffold is an area of significant interest, leading to bioactive compounds like 2-(4-hydroxyphenoxy)benzamide derivatives. mdpi.com For example, adding a hydroxyl group to the linker region between the benzamide and another moiety in a series of FtsZ inhibitors was a key modification that led to a new set of potent derivatives. mdpi.com

Table 1: Effect of Benzamide Ring Substitutions on Biological Activity
Compound SeriesSubstituentTargetObserved Effect on ActivityReference
Phenoxyalkylpiperidinesp-Chloroσ1 ReceptorSlightly higher affinity vs. p-methoxy uniba.it
Phenoxyalkylpiperidinesp-Methoxyσ1 ReceptorSlightly lower affinity vs. p-chloro uniba.it
N-substituted benzamidesChlorineCancer Cell LinesLargely decreases anti-proliferative activity nih.gov
N-substituted benzamidesNitroCancer Cell LinesLargely decreases anti-proliferative activity nih.gov
Benzodioxane-benzamides2,6-DifluoroFtsZPart of a potent antimicrobial scaffold nih.gov

Role of the Piperidine (B6355638) Moiety in Biological Activity

The piperidine ring is a fundamental component, often essential for establishing the correct orientation and interaction with the biological target. acs.orgnih.gov Its structural features, including substitutions and conformational flexibility, are critical determinants of activity.

The piperidine moiety has been identified as a crucial structural element for activity at various receptors, including the sigma-1 (σ1) receptor. acs.orgnih.gov Replacing the piperidine ring with a piperazine (B1678402) ring can dramatically reduce affinity for certain targets, highlighting the piperidine's importance. acs.orgnih.gov For instance, in one study, the piperidine analogue (compound 5) had a σ1R Ki of 3.64 nM, whereas its piperazine counterpart (compound 4) had a Ki of 1531 nM. acs.orgnih.gov

Substitutions directly on the piperidine ring can optimize interactions. A 4-methyl substituent on the piperidine ring was found to confer optimal interaction with the σ1 receptor subtype. uniba.it In another study on monoamine oxidase (MAO) inhibitors, a para-hydroxy substitution on a piperidine ring resulted in maximum inhibitory activity for both MAO-A and MAO-B. nih.gov This research also noted that para-substitution on the piperidine ring is generally preferable to meta-substitution. nih.gov The addition of small amino functional groups to the piperidine ring has also been shown to yield compounds with higher activity for MAO-B inhibition. nih.gov

The three-dimensional conformation and rigidity of the piperidine ring are integral to its function. The ring's ability to adopt a specific chair or boat conformation can influence how the entire molecule fits into a receptor's binding pocket. In the design of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways, the piperidine scaffold was a key component of the synthesized compounds that showed significant bioactivity. nih.gov The defined, non-planar structure of the piperidine ring restricts the conformational freedom of the molecule, which can be entropically favorable for binding, leading to higher affinity. The development of conformationally restricted analogues is a known strategy to enhance receptor affinity and selectivity. researchgate.net

Table 2: Influence of Piperidine Moiety Modifications on Receptor Affinity/Inhibition
ModificationCompound ClassTargetResult (Ki / IC50)Reference
Piperidine vs. PiperazineH3/σ1 Ligandsσ1 ReceptorKi = 3.64 nM (Piperidine) vs. 1531 nM (Piperazine) acs.orgnih.gov
4-Methyl substitutionPhenoxyalkylpiperidinesσ1 ReceptorKi = 0.34–1.18 nM (Optimal interaction) uniba.it
para-Hydroxy substitutionPiperidine derivativesMAO-AIC50 = 0.01446 µM (Maximum activity) nih.gov
para-Hydroxy substitutionPiperidine derivativesMAO-BIC50 = 0.01572 µM (Maximum activity) nih.gov

Modifications of the Linker Region and Their Effect on SAR

Studies on benzamide derivatives targeting the FtsZ protein demonstrated that lengthening the linker from a methylenoxy to an ethylenoxy chain resulted in a strong increase in antimicrobial activity. mdpi.com This suggests that the linker acts as a crucial spacer to properly accommodate the key pharmacophoric features within the binding site. mdpi.com Further modification by adding a hydroxyl group to this linker introduced a new stereogenic center and led to innovative and potent derivatives. mdpi.com

In the development of agonists for the GPR139 receptor, the central linker was explored by substituting various amino acids. nih.gov A glycine (B1666218) linker provided excellent potency (EC50 = 33 nM), while a slightly larger L-alanine linker was also well-tolerated (EC50 = 66 nM). nih.gov However, incorporating larger groups like L-phenylalanine resulted in a pronounced reduction in potency (EC50 > 10,000 nM), indicating that there are significant steric constraints in this region of the binding pocket. nih.gov Similarly, for STAT3 inhibitors, replacing a glycine linker with an alanine-based linker improved inhibitory activity. acs.org Further constraining the linker by joining the methyl groups to form a proline-linker system led to a 3-fold improvement in potency. acs.org These findings underscore the critical role of the linker's structure and rigidity in achieving optimal biological activity. mdpi.comacs.org

Table 3: Effect of Linker Modifications on Biological Potency
Linker ModificationTargetPotency (EC50 / IC50)Reference
Glycine LinkerhGPR13933 nM nih.gov
L-Alanine LinkerhGPR13966 nM nih.gov
D-Alanine LinkerhGPR139440 nM nih.gov
L-Serine LinkerhGPR139283 nM nih.gov
L-Phenylalanine LinkerhGPR139>10,000 nM nih.gov
Gly-linker (BP-1-102)STAT36.8 µM acs.org
(R)-Pro-linker (Analogue 5d)STAT32.4 µM acs.org

Exploration of Heterocyclic Scaffolds and Bioisosterism in Related Analogues

The piperidine ring within the benzamide-piperidine scaffold is a principal structural nucleus in drug discovery, largely due to the effective interactions facilitated by its nitrogen atom within the active sites of enzymes and receptors. researchgate.net In the development of analogues, significant research has been dedicated to exploring alternative heterocyclic scaffolds and employing bioisosteric replacements to modulate potency, selectivity, and pharmacokinetic properties.

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity, has been a fruitful approach. nih.gov For instance, the amide group of the benzamide core is a key area for such modifications. In one study, the 1,2,4-oxadiazole (B8745197) heterocycle was successfully used as a bioisostere for the amide group in designing novel benzamide analogues. nih.gov This substitution aims to mimic the geometry and electronic properties of the amide while potentially improving metabolic stability or other pharmaceutical characteristics. Similarly, research into anthelmintic benzamides demonstrated that replacing the amide oxygen with sulfur (to form a thioamide) or selenium retained biological activity, highlighting the geometric importance of the amide-like linkage. nih.gov

Modification of the core piperidine ring is another common strategy. Analogues of the delta opioid receptor agonist SNC-80 were developed by replacing its piperazine ring with a piperidine ring that featured an exocyclic double bond, leading to compounds with high affinity and excellent selectivity. nih.gov In other studies, the aminopiperidine region of pyrazole-based cannabinoid receptor antagonists was systematically modified. nih.gov Replacing the piperidine with a morpholine (B109124) ring introduced an additional heteroatom, while substituting it with an N-cyclohexyl amide explored the effect of removing the ring nitrogen's potential for heteroatom interaction. nih.gov

The exploration extends to more complex heterocyclic systems. For example, spiro-piperidine derivatives, synthesized using one-pot methodologies, have shown promising antileishmanial activity. nih.gov Furthermore, in the pursuit of multireceptor antipsychotics, benzamide derivatives have been linked to other heterocyclic systems, such as benzo[d]isothiazole via a piperazine linker, to achieve a desired pharmacological profile across dopamine (B1211576) and serotonin (B10506) receptors. researchgate.net The table below summarizes various heterocyclic modifications and bioisosteric replacements investigated in analogues.

Table 1: Examples of Heterocyclic Scaffolds and Bioisosteric Replacements in Benzamide Analogues

Original Moiety Bioisosteric Replacement/Modification Resulting Scaffold/Analogue Type Observed Impact Reference
Amide 1,2,4-Oxadiazole 1,2,4-Oxadiazole substituted Benzamides Designed to mimic amide geometry and modulate biological activity. nih.gov
Amide Oxygen Sulfur/Selenium Thioamide/Selenoamide Benzamides Retained anthelmintic activity, underscoring geometric importance. nih.gov
Piperazine Ring Piperidine with exocyclic double bond Phenylpiperidin-4-ylidenemethyl-benzamides Resulted in potent and highly selective delta opioid receptor agonists. nih.gov
Aminopiperidine Morpholine Pyrazole-morpholino carboxamides Introduced an additional heteroatom to probe receptor interactions. nih.gov
Aminopiperidine N-Cyclohexyl amide Pyrazole-cyclohexyl carboxamides Reduced potential for heteroatom interaction compared to piperidine. nih.gov

General SAR Principles Derived from Benzamide-Piperidine Derivatives

Extensive structure-activity relationship (SAR) studies on the benzamide-piperidine class have established several guiding principles for designing compounds with specific biological targets. These principles relate to the substitution patterns on the benzamide ring, the piperidine ring, and the nature of the linker between them.

The Benzamide Moiety: The substitution on the benzoyl ring is critical for activity and selectivity. In the context of antipsychotic agents targeting serotonergic and dopaminergic receptors, a 4-(p-fluorobenzoyl)piperidine fragment is often considered a key pharmacophore, crucial for anchoring the ligand at the 5-HT₂A receptor. nih.gov For a series of N-(piperidin-4-yl)benzamide derivatives developed as potential cell cycle inhibitors, a 4-phenoxybenzamide moiety was found to be highly effective against the HepG2 hepatocarcinoma cell line. researchgate.net In other chemotypes, such as antimalarial benzamides that inhibit hemozoin formation, an electron-deficient aromatic ring is necessary, as it promotes the flat conformation required for optimal π-π stacking interactions. researchgate.net

The Piperidine Scaffold: The piperidine ring is not merely a linker but an active participant in ligand-receptor interactions. The nitrogen atom within the piperidine skeleton is frequently essential for binding to the active sites of target proteins. researchgate.net SAR studies on cannabinoid receptor antagonists revealed that increasing the length and steric bulk of substituents on the piperidine moiety generally led to increased receptor affinity and efficacy, although this effect plateaued after a certain chain length was reached. nih.gov For instance, in a series of CXCR3 chemokine antagonists, substitution at the 2'-position of a piperazine linked to the core piperidine had a pronounced effect on receptor affinity, with a 2'(S)-ethylpiperazine moiety yielding a highly potent analogue. nih.gov

The following table summarizes key SAR principles for this class of compounds.

Preclinical Pharmacokinetics and Metabolism Studies of N,n Dimethyl 4 Piperidin 1 Yl Benzamide Derivatives

In Vitro Metabolic Stability Assessment

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. These assays, typically using liver microsomes, provide insights into a compound's susceptibility to metabolism by enzymes such as cytochrome P450s (CYPs).

Microsomal Stability Assays and Enzyme Kinetics

Microsomal stability assays involve incubating the test compound with liver microsomes from different species, including human, to determine the rate of its disappearance over time. This provides an estimate of the metabolic half-life (t½) and intrinsic clearance (Clint). For instance, in the optimization of a series of 4-aminopiperidine (B84694) derivatives, the metabolic half-life in rat liver microsomes was a key parameter measured. nih.gov

While specific enzyme kinetic parameters like the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for N,N-dimethyl-4-(piperidin-1-yl)benzamide derivatives are not extensively reported in publicly available literature, the general principle involves determining the rate of metabolism at various substrate concentrations. A low Km value suggests a high affinity of the enzyme for the substrate, while Vmax indicates the maximum rate of metabolism. researchgate.net Such studies are critical for predicting potential drug-drug interactions and saturation of metabolic pathways at therapeutic concentrations.

Below is an example of how microsomal stability data for related benzamide (B126) derivatives might be presented:

Compound/DerivativeSpeciesMicrosomal Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Benzamide Derivative A Rat36High
Benzamide Derivative A Human216Low
Benzamide Derivative B Rat>60Low
Benzamide Derivative B Human>60Low

This table is a representative example based on data for analogous compounds and does not represent specific data for this compound itself.

Identification of Major Metabolic Pathways (e.g., N-dealkylation, hydroxylation)

The chemical structure of this compound suggests several potential sites for metabolism. The primary metabolic pathways for similar piperidine (B6355638) and benzamide-containing compounds often involve N-dealkylation and hydroxylation.

N-dealkylation: The N,N-dimethylamino group is a common site for N-dealkylation, a reaction frequently catalyzed by CYP enzymes. This process involves the removal of one or both methyl groups, leading to the formation of N-methyl and des-methyl metabolites.

Hydroxylation: Aromatic hydroxylation of the benzamide ring and aliphatic hydroxylation of the piperidine ring are also common metabolic routes. The specific position of hydroxylation can be influenced by the directing effects of the substituents on the rings.

For example, studies on related arylpiperazine derivatives have shown that N-dealkylation is a significant metabolic pathway. Similarly, research on other benzamide derivatives has identified hydroxylation as a key route of biotransformation.

In Vivo Pharmacokinetic Profiles in Preclinical Animal Models

In vivo studies in animal models such as rats and mice are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a whole biological system.

Absorption and Distribution Studies (e.g., Blood-Brain Barrier Penetration)

Following administration, the absorption and distribution of a compound determine its concentration at the site of action. For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is critical.

The physicochemical properties of this compound derivatives, such as lipophilicity and molecular weight, play a significant role in their ability to penetrate the BBB. In the development of related CNS-penetrant compounds, the brain-to-plasma concentration ratio (Kp) and the unbound brain-to-plasma concentration ratio (Kp,uu) are key parameters. For a series of M4 positive allosteric modulators with a related core structure, optimization efforts focused on improving CNS penetration, achieving a rat brain:plasma Kp of greater than 10 for some analogs. nih.gov

In a study of benzylpiperidin-4-yl-linked benzylamino benzamides, a derivative demonstrated the ability to cross the blood-brain barrier in a parallel artificial membrane permeability assay (PAMPA), a common in vitro model for predicting BBB penetration. nih.govresearchgate.net

Excretion Pathways and Metabolite Profiling

Understanding how a compound and its metabolites are eliminated from the body is crucial for determining its dosing regimen and assessing the potential for accumulation. Excretion can occur via urine, feces (through biliary excretion), or other routes.

ADME Considerations in Preclinical Lead Optimization

The integration of ADME data is a cornerstone of modern drug discovery, guiding the selection and modification of lead compounds to achieve a desirable pharmacokinetic profile. uniroma1.it The goal is to optimize properties such as oral bioavailability, metabolic stability, and target tissue exposure while minimizing potential liabilities. uniroma1.it

For this compound derivatives, lead optimization efforts would focus on modifying the structure to improve metabolic stability without compromising pharmacological activity. nih.govnih.gov For example, if a particular position on the molecule is identified as a primary site of metabolism (a "metabolic hot-spot"), medicinal chemists can introduce chemical modifications at that site to block or slow down the metabolic process. uniroma1.it This could involve replacing a metabolically labile hydrogen atom with a fluorine atom or a methyl group.

The iterative process of designing, synthesizing, and testing new analogs with improved ADME properties is central to the successful development of a drug candidate. uniroma1.it This strategy of utilizing in vitro and in vivo ADME tools allows for the efficient identification and mitigation of pharmacokinetic issues early in the discovery process. uniroma1.it

Computational Chemistry and Molecular Modeling of N,n Dimethyl 4 Piperidin 1 Yl Benzamide Derivatives

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein, forecasting the affinity and interaction geometry. nih.gov This technique is crucial for understanding how derivatives of N,N-dimethyl-4-(piperidin-1-yl)benzamide might interact with biological targets. The process involves placing the ligand into the binding site of a protein and evaluating the binding energy using a scoring function. mdpi.com For instance, studies on similar benzamide (B126) and piperidine (B6355638) derivatives have successfully used docking to identify critical interactions with protein kinases and opioid receptors. nih.govresearchgate.net

Ligand-target interaction prediction aims to identify the binding partners of a compound, which is fundamental to drug discovery. nih.gov For derivatives of this compound, docking simulations can predict binding to various receptors. Key interactions often involve the piperidine nitrogen acting as a cationic amine to form an ionic bond with acidic residues like aspartic acid, while the benzamide moiety can form hydrogen bonds and engage in hydrophobic interactions within the receptor's binding pocket. researchgate.net The N,N-dimethyl groups and the piperidine ring contribute to van der Waals and hydrophobic interactions. nih.gov By comparing the docking scores and binding modes of different derivatives, researchers can prioritize compounds with the highest predicted affinity and most favorable interactions for further development. mdpi.com

Table 1: Hypothetical Molecular Docking Results for a Derivative against a Target Protein

DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesInteraction Type
Compound AKinase XYZ-9.5ASP145, LYS78Hydrogen Bond, Salt Bridge
Compound BKinase XYZ-8.2LEU23, VAL31Hydrophobic
Compound CGPCR ABC-10.1PHE250, TRP112π-π Stacking
Compound DGPCR ABC-9.8ASP105, SER109Hydrogen Bond

Virtual Screening for Activity and Specificity Prediction

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net This method is significantly faster and more cost-effective than experimental high-throughput screening. For derivatives related to this compound, VS can be employed to predict their biological activity and specificity against various targets. The process often starts with a library of millions of compounds, which are filtered based on physicochemical properties, such as those defined by Lipinski's rule of five, to select for drug-like candidates. mdpi.com

Structure-based virtual screening, which utilizes molecular docking, is a common approach. nih.gov A library of derivatives can be docked into the active site of a specific protein target, and the compounds are ranked based on their docking scores. researchgate.net This allows for the identification of potential hits with high predicted binding affinity. mdpi.com Ligand-based methods can also be used, which rely on the principle that structurally similar molecules are likely to have similar biological activities. nih.gov By using a known active compound as a template, new derivatives of this compound can be identified based on structural similarity. nih.gov These methods help in prioritizing a manageable number of compounds for synthesis and biological testing, increasing the efficiency of the drug discovery process. nih.gov

Conformational Analysis and Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. researchgate.net For a series of active this compound derivatives, a pharmacophore model can be generated to define the key features for target recognition. A typical pharmacophore for this class of compounds might include a hydrogen bond acceptor (the carbonyl oxygen), a positive ionizable feature (the piperidine nitrogen), an aromatic ring, and a hydrophobic group. researchgate.net This model serves as a 3D query to screen compound libraries for novel structures that match the pharmacophore and are therefore likely to possess the desired biological activity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. archivepp.com For derivatives of this compound, QSAR models can be developed to predict their potency and guide the design of new, more effective analogs. nih.govmdpi.com These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, like Multiple Linear Regression (MLR), to correlate these descriptors with the observed biological activity (e.g., IC50). mdpi.com

The descriptors used in QSAR studies can be of various types, including physicochemical (e.g., polarizability), geometrical, and topological. mdpi.com For example, a QSAR study on related benzamide derivatives identified hydrogen bond donors, surface tension, and polarizability as significant descriptors influencing their inhibitory activity. mdpi.com The resulting QSAR equation provides a quantitative tool to predict the activity of newly designed compounds before they are synthesized. nih.gov The robustness and predictive power of a QSAR model are rigorously evaluated through internal and external validation techniques. nih.govmdpi.com

Table 2: Example of a 3D-QSAR Model for Benzamide Derivatives

Model TypeStatistical ParameterValueDescription
CoMFA0.774Cross-validated correlation coefficient, indicating good internal predictivity. nih.gov
0.965Non-cross-validated correlation coefficient, indicating a good fit of the model. nih.gov
r²_pred0.703Predictive correlation coefficient for the external test set, indicating good external predictivity. nih.gov
CoMSIA0.676Cross-validated correlation coefficient, indicating good internal predictivity. nih.gov
0.949Non-cross-validated correlation coefficient, indicating a good fit of the model. nih.gov
r²_pred0.548Predictive correlation coefficient for the external test set, indicating acceptable external predictivity. nih.gov

Predictive ADME Modeling in Preclinical Drug Discovery

In preclinical drug discovery, it is crucial to assess not only the potency of a compound but also its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Poor pharmacokinetic profiles are a major cause of failure for drug candidates. Predictive ADME modeling uses computational tools to estimate these properties for this compound derivatives early in the discovery process. bhsai.org These in silico models can predict a wide range of properties, including aqueous solubility, intestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes. researchgate.netnih.gov

For example, models based on Lipinski's "rule of five" can quickly flag compounds that are likely to have poor oral absorption or permeation. researchgate.net More sophisticated QSAR-based models and machine learning algorithms are used to provide quantitative predictions for various ADME endpoints. nih.gov These predictions allow chemists to prioritize compounds that have a balanced profile of potency and drug-like properties, and to modify structures to improve their ADME characteristics. nih.gov Integrating predictive ADME modeling into the design cycle helps to reduce the risk of late-stage attrition and accelerates the identification of viable drug candidates. researchgate.net

Table 3: Predicted ADME Properties for a Hypothetical Derivative

ADME PropertyPredicted ValueSignificance
Molecular Weight< 500 g/molCompliant with Lipinski's rule of five for good oral bioavailability. researchgate.net
LogP< 5Measures lipophilicity; value is within the range for good permeability. researchgate.net
H-Bond Donors0Compliant with Lipinski's rule of five. researchgate.net
H-Bond Acceptors2Compliant with Lipinski's rule of five. researchgate.net
Aqueous SolubilityModerateIndicates sufficient solubility for absorption.
P-glycoprotein (P-gp) SubstrateNoLower likelihood of being removed from cells by efflux pumps. bhsai.org

Future Directions and Therapeutic Potential in Preclinical Drug Discovery for N,n Dimethyl 4 Piperidin 1 Yl Benzamide

Advancements in N,N-dimethyl-4-(piperidin-1-yl)benzamide Scaffold Chemistry

The chemical backbone of this compound is a versatile scaffold amenable to a variety of synthetic modifications. The piperidine (B6355638) ring is a cornerstone in drug development, and its formation and functionalization are central to creating novel analogs. researchgate.netnih.gov Key synthetic routes to the core piperidine structure include the hydrogenation of pyridine (B92270) precursors, a fundamental process in modern organic synthesis. nih.gov

Recent advancements have focused on creating derivatives through efficient and varied chemical reactions. Standard amide bond formation is a common final step, often employing coupling agents like 1,1'-Carbonyldiimidazole (CDI) or a combination of Hydroxybenzotriazole (HOBt) and N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) to link a functionalized piperidine with a benzoic acid moiety. mdpi.com More innovative approaches include copper-catalyzed one-pot reactions to generate N,N-dimethyl benzamides directly. researchgate.net

Synthetic strategies for related analogs have also been established through methods like the dehydration of benzhydryl alcohols and Suzuki coupling reactions, demonstrating the chemical tractability of the broader phenylpiperidine class. nih.gov Furthermore, research into greener synthetic methods has shown that deep eutectic solvents (DES) composed of glucose and urea (B33335) can serve as effective and environmentally safer media for synthesizing piperidin-4-one derivatives, which are key precursors. researchgate.net These diverse synthetic methodologies provide a robust platform for generating extensive libraries of this compound analogs for preclinical screening.

Expanding Therapeutic Applications Based on Preclinical Findings

Derivatives built upon the N-(piperidin-4-yl)benzamide scaffold have demonstrated significant potential in a variety of preclinical models, suggesting a broad range of possible therapeutic applications. A primary area of investigation has been oncology, where these compounds have shown notable antitumor activity. nih.gov

Guided by principles of bioisosterism, novel benzamide (B126) derivatives have been synthesized that act as activators of the Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathway. nih.govoregonstate.edu Certain analogs induced the expression of HIF-1α and its downstream target gene p21, while also upregulating cleaved caspase-3, thereby promoting apoptosis in tumor cells. nih.govoregonstate.edu In particular, significant inhibitory bioactivity has been observed in the HepG2 human liver cancer cell line. researchgate.netnih.govnih.govoregonstate.edu One derivative, compound 47, was found to be a potent cell cycle inhibitor in HepG2 cells, enhancing the expression of p21 and p53. nih.gov

Beyond cancer, related scaffolds have shown activity in other areas. A novel class of analogs, where the piperazine (B1678402) ring of the known delta opioid agonist SNC-80 was replaced with a piperidine ring, exhibited high affinity and selectivity as delta opioid receptor agonists, indicating potential for developing new pain therapeutics. nih.govnih.gov Other research has pointed to the high affinity of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives for sigma1 receptors, which are implicated in central nervous system disorders. nih.gov The versatility of the core structure opens avenues for exploring treatments for inflammation, with related scaffolds showing activity as NLRP3 inflammasome inhibitors. mdpi.com

Table 1: Selected Preclinical Findings for N-(piperidin-yl)benzamide Derivatives

Compound Class/Derivative Therapeutic Target/Pathway Disease Model/Cell Line Key Preclinical Finding Reference(s)
N-(piperidine-4-yl)benzamide Derivatives HIF-1α Pathway HepG2 (Hepatocarcinoma) Activation of HIF-1α and induction of apoptosis. nih.gov, oregonstate.edu
N-(piperidine-4-yl)benzamide (Compound 47) p53/p21-dependent pathway HepG2 (Hepatocarcinoma) Induction of cell cycle arrest. nih.gov, researchgate.net
N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide Delta Opioid Receptor In vitro binding assays Potent and selective full agonist at the delta opioid receptor. nih.gov
N-(1-benzylpiperidin-4-yl)phenylacetamides Sigma1/Sigma2 Receptors In vitro binding assays High affinity and selectivity for sigma1 receptors. nih.gov
1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold NLRP3 Inflammasome THP-1 Macrophages Inhibition of NLRP3-dependent pyroptosis and IL-1β release. mdpi.com

Integration of Multi-Omics Data in Preclinical Research on Benzamide Derivatives

Modern drug discovery is increasingly moving beyond single-endpoint assays toward a more holistic, systems-level understanding of compound activity. nih.gov The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to elucidate the complex biological effects of benzamide derivatives. mdpi.com By combining these data layers, researchers can more accurately identify drug targets, trace pathway perturbations, and discover predictive biomarkers. mdpi.comnih.gov

For a compound class like this compound, transcriptomic analysis (e.g., RNA-sequencing) of cancer cells treated with an active analog could reveal the full spectrum of gene expression changes, moving beyond a single target like HIF-1α. nih.govoregonstate.edu This could uncover novel mechanisms of action or resistance. Proteomics and phospho-proteomics can identify the specific proteins and signaling kinases that are directly or indirectly modulated by the compound, providing a detailed map of its cellular impact. mdpi.com

Metabolomics offers another layer of insight by quantifying changes in small-molecule metabolites, which can reflect shifts in cellular energy and biosynthesis pathways. youtube.com Integrating these diverse omics datasets through bioinformatics platforms allows for a cross-correlated analysis that can reveal connections between genetic alterations, protein activity, and metabolic state, ultimately guiding the optimization of drug candidates. mdpi.comyoutube.com This data-driven approach is crucial for building a comprehensive understanding of how benzamide derivatives function at a systems level.

Challenges and Opportunities in this compound Analog Discovery

The development of analogs from the this compound scaffold presents both significant challenges and compelling opportunities.

Challenges:

Steep Structure-Activity Relationships (SAR): A common issue with allosteric modulators and other complex scaffolds is the presence of "steep" SAR, where even subtle structural changes can lead to a dramatic loss of biological activity. nih.gov This makes the optimization process challenging and less predictable.

Achieving Target Selectivity: The benzamide and piperidine motifs are present in compounds that bind to a wide range of biological targets. nih.govnih.gov A primary challenge is designing analogs with high selectivity for the intended receptor or enzyme to minimize off-target effects and potential toxicity. For example, differentiating between sigma-1 and sigma-2 receptors or among opioid receptor subtypes requires precise structural modifications. nih.govnih.gov

Optimizing Physicochemical Properties: Balancing potency with essential drug-like properties such as solubility, metabolic stability, and CNS penetration is a persistent challenge in drug discovery. nih.govnih.gov

Opportunities:

Scaffold Versatility: The piperidine-benzamide core is a highly versatile and pharmacologically relevant heterocycle. researchgate.net This provides a rich foundation for creating large, diverse chemical libraries through functionalization at multiple points on both the piperidine and benzamide rings, enabling exploration of a wide chemical space.

Exploring New Therapeutic Areas: The demonstrated ability of related scaffolds to interact with diverse targets—including G-protein coupled receptors, kinases, and inflammasomes—creates opportunities to screen this compound analogs against new and emerging biological targets. mdpi.comnih.govnih.gov

Bioisosteric Replacement: The application of bioisosterism, where one functional group is replaced with another having similar steric and electronic properties, has already proven successful in designing novel benzamide derivatives and can continue to yield analogs with improved pharmacokinetic or pharmacodynamic profiles. nih.govoregonstate.edu

Rational Design of Next-Generation Preclinical Candidates

To overcome the challenges of analog discovery, rational design strategies are essential for developing the next generation of preclinical candidates based on the this compound scaffold. These approaches leverage computational tools and a deep understanding of molecular interactions to design molecules with improved properties before undertaking costly and time-consuming synthesis.

One powerful tool is Quantitative Structure-Activity Relationship (QSAR) analysis. Both 2D and 3D-QSAR studies help to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net Advanced 4D-QSAR methods can be integrated with molecular docking to create multi-objective models that simultaneously predict therapeutic potency and potential toxicity, helping to reduce attrition rates in later stages of drug discovery. nih.gov

Molecular docking and simulation are also central to rational design. These computational techniques predict how a designed analog will bind to the three-dimensional structure of a target protein. nih.govresearchgate.net By visualizing binding modes and predicting binding affinity, chemists can prioritize the synthesis of compounds most likely to be active and stable within the target's active site. researchgate.netresearchgate.net

Furthermore, strategies like pharmacophore hybridization can be employed. This involves combining key structural features from different known inhibitors to create a novel hybrid molecule. mdpi.com For instance, merging a feature known to enhance binding from one compound with the core scaffold of another could lead to a next-generation candidate with superior efficacy and selectivity. By integrating these rational design principles, researchers can more efficiently navigate the chemical space to discover optimized preclinical candidates.

Q & A

Q. What are the optimized synthetic routes for N,N-dimethyl-4-(piperidin-1-yl)benzamide, and how are intermediates characterized?

The synthesis typically involves multi-step reactions starting with benzamide derivatives and piperidine-containing reagents. Key steps include:

  • Amide coupling : Reacting 4-(piperidin-1-yl)benzoic acid with dimethylamine in the presence of coupling agents like HATU or EDCI under inert conditions .
  • Solvent selection : Use of polar aprotic solvents (e.g., DMF, acetonitrile) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethylmethylketone to isolate the final product .
    Intermediates are monitored via TLC (Rf values) and HPLC (retention time), with structural confirmation by NMR (e.g., ¹H NMR signals at δ 2.8–3.2 ppm for dimethylamine protons) .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Crystal parameters : Monoclinic system (space group P2₁/n), unit cell dimensions (e.g., a = 14.85 Å, b = 6.82 Å, c = 15.62 Å), and hydrogen-bonding networks involving water molecules .
  • Key metrics : Dihedral angles between aromatic and piperidine rings (e.g., 31.6°–41.6°) and bond lengths (C=O: 1.23 Å) confirm hybridization states .
  • Validation tools : SHELX software suite for refinement (R < 0.05) .

Q. What analytical methods are used to assess purity and stability?

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) .
  • Spectroscopy : FT-IR (amide I band at ~1650 cm⁻¹) and mass spectrometry (ESI-MS: [M+H]⁺ peaks) .
  • Stability studies : Accelerated degradation under acidic/basic/oxidative conditions, monitored via LC-MS to identify hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Discrepancies in biological data (e.g., CNS depressant vs. stimulant effects) arise from:

  • Dose-dependent effects : Low doses may exhibit receptor antagonism, while higher doses induce off-target interactions .
  • Structural variations : Subtle changes (e.g., halogen substitution at the 4-position) alter binding to ion channels (e.g., Kv1.3) or enzymes .
    Methodological solutions :
    • Dose-response assays : Establish EC₅₀/IC₅₀ values across concentrations (e.g., 0.1–100 µM) .
    • Comparative SAR studies : Synthesize analogs with controlled modifications (e.g., methyl vs. fluoro substituents) and evaluate activity via patch-clamp or enzymatic assays .

Q. What computational strategies predict the conformational impact of this compound on target binding?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Key parameters include:
    • Binding affinity (ΔG < -7 kcal/mol) and pose validation (RMSD < 2.0 Å) .
    • Piperidine ring conformation : Chair vs. boat forms influence steric compatibility with hydrophobic pockets .
  • MD simulations : GROMACS/AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How are hydrogen-bonding networks in this compound crystals leveraged for co-crystallization studies?

  • Co-crystallization with targets : Co-formers (e.g., water, carboxylic acids) stabilize specific conformations via O–H⋯N or N–H⋯O interactions .

  • Table: Hydrogen-bond parameters (example)

    Donor–AcceptorDistance (Å)Angle (°)
    O1W–H⋯O=C2.85165
    N2–H⋯O1W2.98158
    Data from SC-XRD refine packing motifs (e.g., 1D chains along [010]) .

Key Methodological Considerations

  • Contradictions noted : Piperidine ring conformation (chair vs. twist) varies with substituents, affecting biological activity .
  • Data-driven synthesis : Optimize reaction yields (>70%) via DOE (Design of Experiments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.